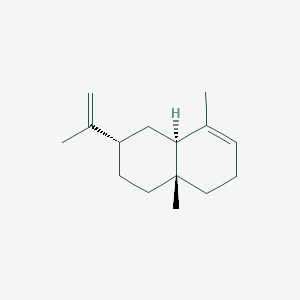

(-)-7-Epi-alpha-selinene

説明

Structure

3D Structure

特性

分子式 |

C15H24 |

|---|---|

分子量 |

204.35 g/mol |

IUPAC名 |

(3S,4aR,8aR)-5,8a-dimethyl-3-prop-1-en-2-yl-2,3,4,4a,7,8-hexahydro-1H-naphthalene |

InChI |

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h6,13-14H,1,5,7-10H2,2-4H3/t13-,14-,15+/m0/s1 |

InChIキー |

OZQAPQSEYFAMCY-SOUVJXGZSA-N |

異性体SMILES |

CC1=CCC[C@]2([C@H]1C[C@H](CC2)C(=C)C)C |

正規SMILES |

CC1=CCCC2(C1CC(CC2)C(=C)C)C |

製品の起源 |

United States |

Natural Occurrence and Distribution

(-)-7-Epi-alpha-selinene has been identified as a volatile component in a wide array of plant species across various families. Its presence is a significant factor in the chemical fingerprint of these plants' essential oils.

Higher Plants

This sesquiterpene is found in a diverse range of higher plants. In hops (Humulus lupulus), it is a recognized component of the essential oil, contributing to the plant's characteristic aroma. researchgate.net It has also been reported in Nepeta obscura and Peucedanum tauricum. researchgate.net

The essential oil of Valeriana jatamansi roots has been shown to contain this compound, with concentrations varying between 0.4% and 1.4%. nih.govsemanticscholar.org Studies on maize (Zea mays) have also identified this compound. researchgate.net Furthermore, it is present in Citrus reticulata. researchgate.net

The genus Eugenia features several species that produce this compound. For instance, the essential oil of Eugenia polystachya contains approximately 7.5% of this compound. mdpi.com In other Eugenia species, its concentration can be even more significant, with some studies reporting it as a major constituent. researchgate.net In Litsea elliptica and Litsea martabanica, this compound is a characteristic shared volatile compound. mdpi.com

Analyses of turmeric (Curcuma longa) leaf essential oil have also confirmed the presence of this compound. tandfonline.com Similarly, it has been identified in the essential oil of Bixa orellana. tandfonline.com The plant Callicarpa macrophylla is another source of this sesquiterpene. mdpi.com In black pepper (Piper nigrum), this compound has been detected, although typically as a minor component.

The essential oil from the aerial parts of Ageratina dendroides contains this compound at a concentration of 5.68 ± 0.53%. In Nigella damascena seeds, the amount of 7-epi-α-selinene can vary, with reports of 1.0% in chloroform (B151607) extracts and 2.9% in the essential oil. mdpi.com The Alpinia genus also includes species that produce this compound. nih.gov The leaves of Cedrela odorata and Trichilia connaroides are additional known sources of this compound. researchgate.net

Table 1: Presence of this compound in Various Plant Species

| Plant Species | Family | Plant Part | Reported Concentration (%) | Reference(s) |

|---|---|---|---|---|

| Humulus lupulus | Cannabaceae | Cones | Present | researchgate.net |

| Nepeta obscura | Lamiaceae | - | Present | researchgate.net |

| Peucedanum tauricum | Apiaceae | - | Present | researchgate.net |

| Valeriana jatamansi | Caprifoliaceae | Roots | 0.4 - 2.2 | nih.govsemanticscholar.orgscielo.br |

| Zea mays | Poaceae | - | Present | researchgate.net |

| Citrus reticulata | Rutaceae | - | Present | researchgate.netmdpi.com |

| Eugenia polystachya | Myrtaceae | Aerial Parts | 7.5 | mdpi.com |

| Eugenia uniflora | Myrtaceae | Leaves | Present | scielo.brfrontiersin.org |

| Litsea elliptica | Lauraceae | - | Characteristic Compound | mdpi.com |

| Litsea martabanica | Lauraceae | - | Characteristic Compound | mdpi.com |

| Curcuma longa | Zingiberaceae | Leaves | Present | tandfonline.com |

| Bixa orellana | Bixaceae | - | Present | tandfonline.com |

| Callicarpa macrophylla | Lamiaceae | - | Present | mdpi.com |

| Piper nigrum | Piperaceae | Seeds | Present | |

| Ageratina dendroides | Asteraceae | Aerial Parts | 5.68 ± 0.53 | |

| Nigella damascena | Ranunculaceae | Seeds | 1.0 - 2.9 | mdpi.com |

| Alpinia genus | Zingiberaceae | - | Present | nih.gov |

| Cedrela odorata | Meliaceae | Leaves | Present | researchgate.net |

| Trichilia connaroides | Meliaceae | Roots | Present | researchgate.net |

Variability Across Plant Organs and Developmental Stages

The concentration of this compound is not uniform throughout a plant and can differ significantly between various organs and at different stages of development.

In Valeriana jatamansi, for example, the essential oil composition varies between the rhizomes and the roots. The roots have been found to contain a relatively higher amount of this compound (1.1-2.2%) compared to the rhizomes. scielo.br Similarly, in Litsea species, there are significant variations in the chemical composition of essential oils between different plant parts, such as the bark, leaves, and roots, although specific data for this compound across these organs is not detailed. mdpi.com

The developmental stage of a plant also plays a crucial role. In Eugenia uniflora, the essential oil composition of young leaves differs from that of mature leaves. scielo.brpnas.org Studies on grapevine (Vitis vinifera) have shown that the emission of (+)-valencene and its rearrangement product, 7-epi-α-selinene, is statistically different between cultivars but not significantly different between various flowering stages within the same cultivar. researchgate.net However, another study on grapevine flowers indicated that the biosynthesis of sesquiterpene volatiles, including 7-epi-α-selinene, occurs in the pollen grains and that volatile accumulation is detectable in pre-bloom anthers before being emitted at bloom. Research on Valeriana jatamansi has also highlighted that the composition of essential oils, including its constituent compounds, varies across different phenological stages such as pre-flowering, flowering, and post-flowering. nih.gov

**Table 2: Variation of this compound in *Valeriana jatamansi***

| Plant Organ | Concentration Range (%) | Reference |

|---|---|---|

| Roots | 1.1 - 2.2 | scielo.br |

| Rhizomes | Lower than roots | scielo.br |

Factors Influencing Biosynthetic Accumulation

The production and accumulation of this compound are governed by a complex interplay of genetic, environmental, and developmental factors.

Environmental and Cultivation Parameters

Environmental conditions and cultivation practices can significantly modulate the biosynthesis and accumulation of this compound. Seasonal variations have a notable impact; for instance, in some plants, the content of this sesquiterpene can increase during the rainy season due to reduced water stress, while drier conditions may lead to a decrease in its yield. nih.gov

Soil composition is another critical factor. Studies on other sesquiterpenes, such as sesquiterpene lactones, have shown that soil parameters like pH, C/N ratio, and cation exchange capacity can significantly influence their accumulation. nih.govekb.eg It is plausible that similar factors affect the biosynthesis of this compound. The type of soil, such as Fluvisol versus Chernozem, has been shown to influence the ratio of essential oil components in medicinal plants. researchgate.net

Light and temperature are also key environmental cues. The biosynthesis of terpenes can be influenced by light intensity and temperature, which can affect the expression of genes involved in the metabolic pathways. tandfonline.comgbpihed.gov.in For example, the stability and composition of essential oils can be altered by storage conditions, including exposure to light and different temperatures. Furthermore, different cultivation systems, such as hydroponic versus field cultivation, can lead to variations in the concentration of volatile compounds, including sesquiterpenes. mdpi.com

Chemotype Variation

Within a single plant species, there can exist different chemotypes, which are chemically distinct populations. This variation is often genetically determined but can also be influenced by the environment. In Valeriana jatamansi, different chemotypes have been identified based on the dominant compounds in their essential oils, and these chemotypes can exhibit varying levels of this compound.

Similarly, in Eugenia uniflora, cluster analysis based on the major components of essential oils from different genotypes revealed the existence of distinct chemical groups. scielo.brfrontiersin.org this compound was one of the key compounds that differentiated these groups, highlighting the significant chemical diversity within the species. scielo.br This intraspecific variation underscores the importance of considering the specific chemotype when studying the natural occurrence and biological properties of plant-derived compounds.

Biosynthesis and Enzymology

In Vivo Heterologous Expression in Host Organisms

The production of (-)-7-epi-alpha-selinene has been successfully achieved through the heterologous expression of specific synthase genes in microbial hosts. This bio-engineering approach allows for the controlled and scalable synthesis of the compound, circumventing the limitations of reliance on natural plant sources. Researchers have primarily focused on two host organisms, the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, for this purpose.

The core of this strategy involves the introduction of a gene encoding a sesquiterpene synthase capable of converting the ubiquitous precursor farnesyl pyrophosphate (FPP) into this compound. google.com The selection of the host organism and the specific genetic modifications are critical factors that influence the final product yield and purity.

E. coli is a frequently used host for the heterologous expression of terpene synthases due to its rapid growth and well-understood genetics. Recombinant E. coli has been engineered to express 7-epi-α-selinene synthase. In one instance, a plasmid containing a gene for a polypeptide with patchoulol and 7-epi-α-selinene synthase activity was transferred into E. coli cells, which were then cultivated under conditions suitable for production. google.com Research has demonstrated the production of this compound in E. coli with yields reported at 38 ± 2 mg/L. Another study detailed the use of a specific clone, 504-ValR20, for heterologous expression in E. coli to produce both patchoulol and 7-epi-α-selinene. google.com

Saccharomyces cerevisiae (baker's yeast) offers a robust platform for producing sesquiterpenes, as it possesses a native mevalonate (B85504) (MVA) pathway that synthesizes the precursor FPP. Metabolic engineering efforts have focused on enhancing this natural pathway to boost the supply of FPP available to the heterologously expressed synthase.

Key pathway engineering strategies in yeast include the overexpression of native genes such as ERG20, which encodes the FPP synthase, and a truncated version of HMG1 (tHMG1), which encodes 3-hydroxy-3-methylglutaryl-CoA reductase. These modifications increase the metabolic flux towards FPP. Subsequently, a codon-optimized gene for 7-epi-α-selinene synthase, such as one identified from Vitis vinifera (grapevine), is integrated into the yeast genome. This synthase from V. vinifera is notably bifunctional, co-producing (+)-valencene (49.5%) and (-)-7-epi-α-selinene (35.5%). wikipedia.org

The cultivation of these engineered yeast strains under controlled fermentation conditions has led to significant yields of this compound.

Table 1: Heterologous Production of this compound in Microbial Hosts

| Host Organism | Genetic Modification | Key Enzyme | Titer/Yield | Productivity | Source(s) |

| Saccharomyces cerevisiae | Overexpression of ERG20 and tHMG1; integration of codon-optimized 7-epi-α-selinene synthase gene. | 7-epi-α-selinene synthase | 120 mg/L | 1.25 mg/L/h | |

| Escherichia coli | Expression of recombinant 7-epi-α-selinene synthase. | 7-epi-α-selinene synthase | 38 ± 2 mg/L | Not Reported |

Isolation, Purification, and Analytical Methodologies

Extraction Techniques

The initial step in obtaining (-)-7-Epi-alpha-selinene from natural sources is extraction. The choice of method depends on factors such as the plant matrix, the desired purity of the extract, and the scale of operation.

Steam Distillation and Hydrodistillation

Steam distillation and hydrodistillation are traditional and widely used methods for extracting essential oils, which are often rich in volatile compounds like this compound. researchgate.netscialert.net In these processes, plant material is exposed to steam or boiling water. The steam carries the volatile compounds, which are then condensed and separated from the water.

For instance, the essential oil from the aerial parts of Orthosiphon pallidus was obtained by hydrodistillation, revealing the presence of this compound as a major constituent. researchgate.netnih.gov Similarly, steam distillation of the leaves of Sclerocarya birrea subsp. birrea yielded an essential oil containing a significant amount of this compound. researchgate.net The extraction of essential oil from Elyonurus hensii also utilized steam distillation after the plant material was dried for eight days. nih.gov

While effective, these methods can sometimes lead to the degradation of thermolabile compounds due to the high temperatures involved. tandfonline.com

Solvent Extraction Methodologies

Solvent extraction is another common technique for isolating this compound. This method involves using a solvent to dissolve the compound from the plant material. The choice of solvent is crucial, with non-polar solvents like hexane (B92381) and dichloromethane (B109758) often being preferred to preserve volatile components.

Following enzymatic synthesis of 7-epi-α-selinene, the reaction mixture is typically extracted with hexane. This method can also be applied to plant extracts. After obtaining an initial extract, further purification steps such as silica (B1680970) gel chromatography are often necessary. tandfonline.com

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is a more modern and environmentally friendly alternative to traditional methods. tandfonline.com This technique typically uses supercritical carbon dioxide (CO₂) as a solvent. By adjusting the pressure and temperature, the solvating power of the CO₂ can be precisely controlled, allowing for selective extraction. tandfonline.com

SFE offers several advantages, including operation at low temperatures, which prevents the degradation of heat-sensitive compounds, and the elimination of toxic solvent residues in the final product. tandfonline.commdpi.com In a study on Nardostachys jatamansi, SFE was used to extract a volatile concentrate, and this compound was identified as one of the components. tandfonline.com The conditions for this extraction were set at a temperature of 50 °C and a pressure of 300 bar, with a CO₂ flow rate of 54 g/min . tandfonline.com The addition of a polar co-solvent like methanol (B129727) can enhance the extraction of certain compounds. nih.gov

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction (UAE) is another advanced technique that can enhance the efficiency of extraction processes. The application of ultrasonic waves can disrupt cell walls, facilitating the release of intracellular compounds into the solvent. This method can lead to higher yields in shorter extraction times compared to conventional methods.

Chromatographic Separation Strategies

Following extraction, chromatographic techniques are essential for the separation, identification, and quantification of this compound from the complex mixture of compounds present in the extract.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most powerful and commonly used analytical tool for the analysis of volatile compounds like this compound. researchgate.netnih.gov

In GC, the volatile components of a sample are separated based on their boiling points and interactions with a stationary phase within a capillary column. The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. The chemical composition of extracts is often determined using a non-polar capillary column, such as a DB-5 or HP-5 MS column. tandfonline.commdpi.com

The separated compounds are then detected by a detector. GC-MS provides both qualitative and quantitative information. The mass spectrometer fragments the molecules and produces a unique mass spectrum for each compound, which acts as a chemical fingerprint. By comparing these mass spectra with those in spectral libraries (like NIST) or with authentic standards, the identity of the compounds can be confirmed. tandfonline.commdpi.com

For example, the analysis of the essential oil of Orthosiphon pallidus by GC-FID and GC-MS led to the identification of 52 compounds, with this compound being a major constituent at 15.2%. researchgate.netnih.gov Similarly, GC and GC-MS analysis of the volatile concentrate from Nardostachys jatamansi identified this compound at a concentration of 4.4%. tandfonline.com

Table 1: GC-MS Analysis Parameters for this compound

| Parameter | Value/Description | Source |

| Column Type | Non-polar (e.g., ZB-5 MS, HP-5 MS) | tandfonline.commdpi.com |

| Column Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film thickness | tandfonline.commdpi.com |

| Carrier Gas | Helium | tandfonline.com |

| Flow Rate | 1.05 mL/min | tandfonline.com |

| Oven Temperature Program | Initial temp 70°C for 5 min, ramp at 4°C/min to 220°C, hold for 5 min | tandfonline.com |

| Injector Temperature | 240°C | tandfonline.com |

| MS Interface Temperature | 250°C | tandfonline.com |

| Ionization Energy | 70 eV | tandfonline.comnih.gov |

| Mass Scan Range | 40–800 m/z | tandfonline.com |

High-Performance Liquid Chromatography (HPLC) and Preparative HPLC for Purification

High-Performance Liquid Chromatography (HPLC) is a critical tool for the purification of this compound. Following initial extraction and fractionation, such as through steam distillation and column chromatography, preparative HPLC is employed for final purification to achieve high sample purity. The process involves separating the compound from a mixture based on its polarity and interaction with the stationary phase of the chromatography column.

For sesquiterpenes like this compound, a normal-phase silica column is often utilized. nih.gov A common approach involves using a gradient elution system with a non-polar solvent like hexane as mobile phase A and a more polar solvent like ethyl acetate (B1210297) as mobile phase B. nih.gov The gradient is carefully controlled to effectively separate isomers and other related compounds. nih.gov The final pure compound is often obtained by collecting fractions, which are then analyzed for purity using methods like Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov In some instances, a sequence of preparative HPLC and preparative GC is necessary to obtain milligrams of the pure compound required for comprehensive structural analysis, such as NMR spectroscopy. nih.gov

Table 1: Representative HPLC Purification Parameters for Selinene-type Sesquiterpenes

| Parameter | Description | Reference |

|---|---|---|

| Column | Zorbax RX-silica (250 × 4.6 mm, 5 μm) | nih.gov |

| Mobile Phase A | n-Hexane | nih.gov |

| Mobile Phase B | Ethyl Acetate | nih.gov |

| Gradient | Linear gradient, e.g., starting with 100% A and increasing the concentration of B over time. | nih.gov |

| Detection | UV or Mass Spectrometry (MS) | mdpi.com |

| Post-Purification | Fractions are dried and assessed for purity via GC-MS. | nih.gov |

Chiral Chromatography for Enantiomeric Resolution and Purity Assessment

Since this compound is a chiral molecule, assessing its enantiomeric purity is essential. Chiral chromatography is the definitive method for separating enantiomers, which have identical physical properties except for their interaction with polarized light and other chiral molecules. libretexts.org This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com

For selinene isomers, preparative HPLC with cellulose-based chiral columns has been successfully used to achieve enantiomeric purity of 95% or greater. The enantiomeric excess (e.e.), a measure of enantiomeric purity, can be precisely calculated from the chromatogram. mdpi.com This technique is not only crucial for purifying the desired (-)-enantiomer but also for validating its stereochemical integrity after synthesis or isolation. libretexts.org

Table 2: Principles of Chiral Chromatography for Enantiomeric Purity

| Concept | Description | Reference |

|---|---|---|

| Principle | Separation of a racemic mixture into its individual enantiomers. | libretexts.org |

| Methodology | Utilizes a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, allowing for their separation based on differential interaction strength. | mdpi.com |

| Application | Determines the enantiomeric excess (e.e.) and confirms the enantiomeric purity of this compound. | mdpi.com |

| Example CSP | Cellulose-based chiral columns are effective for sesquiterpene separations. |

Spectroscopic and Spectrometric Characterization Techniques

Once purified, the definitive structure of this compound is elucidated using a suite of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds like this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is required for a complete assignment of all proton and carbon signals. nih.gov

¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms. Key signals for the related isomer 8a-epi-α-selinene have been identified, which are expected to be very similar for this compound. nih.gov

¹³C NMR identifies all unique carbon atoms in the molecule. nih.gov

2D NMR techniques establish the connectivity between atoms:

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to trace out the carbon skeleton. nih.govfigshare.com

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. figshare.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule and establishing the positions of quaternary carbons and methyl groups. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which is vital for determining the relative stereochemistry of the molecule. mdpi.comfigshare.com

The iterative interpretation of these spectra allows for the full assignment of the skeletal connectivity and the relative configuration of all stereogenic centers. nih.gov

Table 3: Reported NMR Data for the Structurally Related 8a-epi-α-Selinene

| Atom No. | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) | Reference |

|---|---|---|---|

| 1 | 35.8 | 1.95 (m); 1.14 (m) | nih.gov |

| 2 | 30.1 | 2.14 (m) | nih.gov |

| 3 | 150.3 | 4.70 (s); 4.67 (s) | nih.gov |

| 4 | 49.3 | - | nih.gov |

| 5 | 120.9 | 5.37 (m) | nih.gov |

| 6 | 27.6 | 1.95 (m) | nih.gov |

| 7 | 41.5 | 2.02 (m) | nih.gov |

| 8 | 26.6 | 1.41 (m); 1.25 (m) | nih.gov |

| 9 | 39.1 | 1.70 (m); 1.14 (m) | nih.gov |

| 10 | 37.0 | 1.83 (m) | nih.gov |

| 11 | 146.4 | - | nih.gov |

| 12 | 22.1 | 1.72 (s) | nih.gov |

| 13 | 109.2 | 4.83 (s); 4.81 (s) | nih.gov |

| 14 | 21.0 | 0.90 (d, 6.9) | nih.gov |

| 15 | 16.0 | 0.95 (s) | nih.gov |

Note: Data is for 8a-epi-α-selinene, which is structurally very similar to this compound. The numbering and shifts provide a representative example of the data obtained.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of a compound by measuring its mass-to-charge ratio with very high precision. For this compound, HRMS confirms the molecular formula C₁₅H₂₄. nih.gov The experimentally determined precise mass is compared to the theoretically calculated mass, with a match providing strong evidence for the elemental composition. The computed monoisotopic mass for C₁₅H₂₄ is 204.1878 Da. nih.gov

X-ray Crystallography for Absolute Configuration Determination

While NMR can establish the relative stereochemistry, X-ray crystallography on a single crystal is the most powerful method for unambiguously determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.comthieme-connect.de To determine the absolute stereochemistry of a chiral molecule that lacks a heavy atom, the anomalous dispersion effect is used. thieme-connect.de

If this compound does not form crystals suitable for X-ray diffraction, a common strategy is to prepare a crystalline derivative. nih.gov For example, reacting the compound to introduce a heavy atom (like bromine) can facilitate crystallization and enhance the anomalous scattering effect, making the determination of the absolute configuration more reliable. thieme-connect.denih.gov This technique would provide the ultimate confirmation of the (2S,4aR,8aR) configuration of this compound. ebi.ac.uk

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 8a-epi-α-Selinene |

| Ethyl acetate |

| Hexane |

| ent-α-Eudesmol |

Chemical Synthesis and Derivatization

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis harnesses the power of enzymes to perform specific and often highly stereoselective reactions, which can be challenging to achieve through traditional chemical methods. The primary route for the biosynthesis of (-)-7-Epi-alpha-selinene involves the enzymatic cyclization of the acyclic precursor, farnesyl pyrophosphate (FPP).

The key enzyme in this transformation is 7-epi-α-selinene synthase (EC 4.2.3.86). rsc.org This enzyme catalyzes the complex carbocationic rearrangement and cyclization of FPP to form the characteristic eudesmane (B1671778) skeleton of this compound. Research has demonstrated the feasibility of using recombinant versions of this enzyme, often sourced from organisms like the grapevine (Vitis vinifera), for preparative-scale synthesis. wikipedia.orgresearchgate.net The gene for 7-epi-α-selinene synthase can be cloned and expressed in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae, which then act as cellular factories for the production of the enzyme.

In a typical in vitro chemoenzymatic synthesis, the purified recombinant enzyme is incubated with FPP under optimized conditions. The reaction buffer is usually maintained at a specific pH and contains essential cofactors, most notably magnesium ions (Mg²⁺), which are crucial for the enzyme's catalytic activity. Following the enzymatic reaction, the product, this compound, is extracted from the aqueous medium using an organic solvent and purified by chromatographic techniques.

Recent advancements in synthetic biology have also enabled the in vivo production of this compound. This involves engineering the metabolic pathways of host organisms like S. cerevisiae to enhance the supply of the FPP precursor and introducing the 7-epi-α-selinene synthase gene. Such engineered yeast strains can produce the compound directly from simple carbon sources like glucose.

A notable development in this area is the discovery of a sesquiterpene synthase capable of producing both patchoulol and this compound. google.com A patented method describes the use of a polypeptide with at least 50% identity to a specific amino acid sequence (SEQ ID NO:1) to convert FPP into a mixture of these two valuable sesquiterpenes. google.com Depending on the specific variant of the polypeptide used, either patchoulol or this compound can be the major product. google.com

Table 1: Chemoenzymatic Synthesis of this compound

| Parameter | Details | Source(s) |

|---|---|---|

| Enzyme | 7-epi-α-selinene synthase (EC 4.2.3.86) | rsc.orgwikipedia.org |

| Substrate | Farnesyl pyrophosphate (FPP) | |

| Enzyme Source | Recombinant, from Vitis vinifera, expressed in E. coli or yeast | wikipedia.org |

| Key Cofactor | Mg²⁺ | |

| Reaction pH | ~7.5 | |

| Temperature | ~30°C | |

| Production System | In vitro (purified enzyme) or In vivo (engineered yeast) | |

| Product Isolation | Solvent extraction followed by silica (B1680970) gel chromatography |

Acid-Catalyzed Cyclization Approaches

Acid-catalyzed cyclization offers a purely chemical approach to mimic the initial protonation and subsequent cyclization cascade seen in terpene biosynthesis. These reactions typically employ Brønsted or Lewis acids to initiate the formation of a carbocation from an acyclic precursor, which then undergoes intramolecular cyclization to form the desired ring system.

For the synthesis of selinane-type sesquiterpenes, acyclic precursors like farnesol (B120207) and its derivatives are often used. harvard.eduspringernature.com Treatment of these precursors with acids can trigger a cascade of cyclizations and rearrangements to yield various bicyclic products. For instance, the acid-catalyzed cyclization of farnesol derivatives using Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) has been shown to produce mixtures of eudesmane sesquiterpenes.

More recently, sophisticated catalytic systems have been developed to improve the selectivity of these cyclizations. Heteropoly acids, such as H₃PW₁₂O₄₀, have been demonstrated as effective and environmentally benign catalysts for the cyclization of sesquiterpenic alcohols like farnesol and nerolidol (B1678203) to produce compounds like α-bisabolol, showcasing the potential of these catalysts in terpene chemistry. researchgate.net

A significant breakthrough in mimicking enzymatic cyclizations is the use of supramolecular catalysts. A hexameric resorcinarene (B1253557) capsule has been successfully employed as an artificial cyclase to catalyze the cyclization of sesquiterpene precursors. researchgate.net This nanoconfined environment can stabilize the reactive carbocation intermediates and guide the cyclization pathway, leading to higher selectivity. This approach has been successfully applied to the total synthesis of δ-selinene, a close structural relative of this compound, from a linear precursor. researchgate.net While not yet reported for the specific synthesis of this compound, these advancements in acid-catalyzed and confined space catalysis represent a promising avenue for future synthetic efforts.

Stereoselective and Enantioselective Synthetic Strategies

The synthesis of a specific stereoisomer like this compound from achiral or racemic starting materials is a significant challenge that requires precise control over the formation of multiple stereocenters. Stereoselective and enantioselective synthesis strategies are therefore paramount.

The eudesmane skeleton, to which this compound belongs, has been a popular target for synthetic chemists, leading to the development of several powerful strategies. One common approach involves the construction of the decalin ring system with the desired relative stereochemistry. The intramolecular Diels-Alder reaction is a powerful tool for this purpose, allowing for the formation of the bicyclic core in a single, often highly stereoselective, step. rsc.orgrsc.org

Another widely used strategy is the asymmetric Michael addition. For instance, an organocatalytic asymmetric Michael addition of a nucleophile to an enone can establish a key quaternary stereocenter, such as the one at C-10 in the eudesmane framework, with high diastereoselectivity. chemrxiv.org This can be followed by further transformations to complete the synthesis.

The synthesis of eudesmane sesquiterpenes often relies on building upon a pre-existing chiral scaffold. This can be achieved through several methods:

Chiral Pool Synthesis: Starting from a readily available enantiopure natural product, such as carvone, which already contains some of the required stereocenters.

Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction, after which the auxiliary is removed.

Asymmetric Catalysis: Using a chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst, to favor the formation of one enantiomer over the other. chemrxiv.org

A recent enantioselective total synthesis of several eudesmane sesquiterpenes showcased a strategy involving a one-pot asymmetric Michael addition and Aldol reaction to construct the core structure with the desired stereocenters. chemrxiv.org Although the synthesis of this compound was not the final target, the strategies employed for controlling the stereochemistry at C5, C7, and C10 are directly applicable.

Table 2: Key Strategies in Stereoselective Synthesis of Eudesmane Sesquiterpenes

| Strategy | Description | Example Application | Source(s) |

|---|---|---|---|

| Intramolecular Diels-Alder | A cycloaddition reaction to form the bicyclic decalin core with controlled stereochemistry. | Synthesis of selina-3,7(11)-diene. | rsc.orgrsc.org |

| Asymmetric Michael Addition | Establishes key stereocenters, including quaternary ones, with high enantioselectivity using organocatalysts. | Synthesis of eudesmane intermediates. | chemrxiv.org |

| Chiral Pool Synthesis | Utilizes readily available chiral natural products as starting materials. | Synthesis of (-)-β-selinene from (R)-carvone. | |

| Site-Selective Functionalization | Selectively reacting one of several similar functional groups in a molecule to build complexity. | Synthesis of various oxygenated eudesmanes. | chemrxiv.org |

Chemical Transformations and Derivatives

Once this compound is obtained, either through extraction from natural sources or by synthesis, it can be chemically modified to produce a variety of derivatives. These transformations typically target the double bonds within the molecule.

The two double bonds in this compound are susceptible to oxidation. The choice of oxidizing agent can lead to different oxygenated derivatives. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to cleavage of the double bonds or the formation of diols and ketones. Milder reagents, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for epoxidation of the double bonds. The site-selectivity of epoxidation can often be controlled by steric and electronic factors, allowing for the synthesis of specific epoxide derivatives. chemrxiv.org These oxygenated derivatives are often intermediates in the synthesis of more complex natural products. chemrxiv.org

The double bonds of this compound can be reduced to the corresponding saturated alkanes. Catalytic hydrogenation, using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), is a common method for this transformation. This reaction results in the formation of the fully saturated eudesmane skeleton. Alternatively, reducing agents like lithium aluminum hydride (LiAlH₄) can be used, although they are more typically employed for the reduction of oxygenated functional groups that might be present in derivatives of this compound.

While less common for simple hydrocarbon sesquiterpenes, substitution reactions can be performed on derivatives of this compound. Halogenation reactions, for instance, can occur at the double bonds or at allylic positions. The resulting halogenated compounds can serve as versatile intermediates for further functionalization through nucleophilic substitution or cross-coupling reactions.

Biological Activities and Molecular Mechanisms

Antimicrobial Properties

The antimicrobial activities of essential oils containing (-)-7-Epi-alpha-selinene suggest that this compound contributes to their bioactivity. Terpenoids, in general, are known for their ability to interact with microbial cells, leading to inhibitory or cidal effects.

Essential oils rich in sesquiterpenes, including isomers of selinene, have demonstrated notable antibacterial properties. scientificelectronicarchives.org While specific studies isolating this compound to determine its minimal inhibitory concentration (MIC) are not extensively detailed in the currently reviewed literature, the activity of the essential oils themselves provides insight into its potential efficacy. For instance, essential oils from plants such as Cochlospermum regium have shown antibacterial potential against both Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli. scientificelectronicarchives.org The lipophilic nature of sesquiterpenes like this compound is believed to facilitate their interaction with bacterial cell structures.

Interactive Data Table: Antibacterial Activity of Essential Oils Containing Selinene Isomers

| Bacterial Strain | Type | Observed Effect of Essential Oil | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Inhibition of growth | scientificelectronicarchives.org |

| Enterococcus faecalis | Gram-positive | Inhibition of growth | scientificelectronicarchives.org |

| Escherichia coli | Gram-negative | Inhibition of growth | scientificelectronicarchives.org |

| Pseudomonas aeruginosa | Gram-negative | Inhibition of growth | ms-editions.cl |

| Bacillus cereus | Gram-positive | Inhibition of growth | ms-editions.cl |

Similar to its antibacterial properties, the antifungal activity of this compound is inferred from the broader activity of essential oils in which it is present. These essential oils have shown efficacy against a range of fungal species. The lipophilicity of sesquiterpenes is a key factor in their ability to penetrate fungal cell membranes. While specific data on the antifungal spectrum of pure this compound is limited, the general activity of related essential oils suggests potential efficacy against various fungal pathogens.

The proposed antimicrobial mechanism for lipophilic compounds like this compound centers on the disruption of microbial cell membranes. frontiersin.orgnih.gov This mechanism is a common mode of action for many antimicrobial peptides and terpenoids. frontiersin.orgnih.govrsc.org The interaction is thought to proceed in several stages:

Adsorption: The sesquiterpene molecules adsorb to the surface of the microbial cell membrane.

Insertion: Due to their hydrophobic nature, they insert themselves into the lipid bilayer of the cell membrane.

Destabilization: This insertion disrupts the structural integrity of the membrane, leading to increased permeability. rsc.org

Leakage and Lysis: The loss of membrane integrity results in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell lysis and death. frontiersin.org

This disruption of the cell membrane's physical structure and function is a primary mechanism by which many essential oil components exert their antimicrobial effects. nih.gov

Anti-inflammatory Effects

This compound is also being investigated for its potential anti-inflammatory properties, a common characteristic among terpenoid compounds.

Research on other terpenes, such as alpha-pinene, provides a model for the potential anti-inflammatory mechanisms of this compound. These compounds have been shown to modulate key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govresearchgate.netresearchgate.net

NF-κB Pathway: The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and mediators. Some terpenes have been found to inhibit the activation of NF-κB, thereby reducing the production of inflammatory molecules. researchgate.netmdpi.com

MAPK Pathway: The MAPK signaling cascade is also crucial in the inflammatory process. Inhibition of the phosphorylation of MAPK components (such as ERK, JNK, and p38) by terpenoids can lead to a downstream reduction in the inflammatory response. nih.gov

It is plausible that this compound exerts anti-inflammatory effects through similar modulatory actions on these critical pathways.

A key aspect of the inflammatory response is the production of inflammatory mediators through enzymatic pathways. Two of the most important enzymes in this process are cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.govnih.gov

Cyclooxygenase (COX): The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of COX enzymes is a common mechanism for many anti-inflammatory drugs. mdpi.com

5-Lipoxygenase (5-LOX): The 5-LOX enzyme is involved in the production of leukotrienes, which also play a significant role in inflammation. nih.gov

The concept of dual inhibition of both COX and 5-LOX is an emerging strategy in the development of anti-inflammatory agents to achieve a broader and potentially safer anti-inflammatory effect. nih.gov While direct evidence for the inhibition of these enzymes by isolated this compound is still an area for further research, other phytoconstituents from essential oils have demonstrated the ability to inhibit these enzymes. dntb.gov.ua

Interactive Data Table: Potential Anti-inflammatory Mechanisms

| Target Pathway/Enzyme | Proposed Action of this compound (based on related compounds) | Potential Outcome | Reference |

|---|---|---|---|

| NF-κB Pathway | Inhibition of activation | Decreased production of pro-inflammatory cytokines | nih.govresearchgate.netmdpi.com |

| MAPK Pathway | Inhibition of phosphorylation | Reduced inflammatory signaling | nih.govnih.gov |

| Cyclooxygenase (COX) | Inhibition of enzyme activity | Decreased prostaglandin synthesis | mdpi.com |

| 5-Lipoxygenase (5-LOX) | Inhibition of enzyme activity | Decreased leukotriene synthesis | nih.govnih.govdntb.gov.ua |

Antioxidant Capacity

The antioxidant potential of this compound, a sesquiterpene found in various plant essential oils, is primarily inferred from studies on the complete oils rather than the isolated compound itself. Research into the essential oil of Alpinia uraiensis, an endemic plant species in Taiwan, provides insight into the antioxidant environment where this compound exists.

Free Radical Scavenging Activity (e.g., DPPH Assay)

Direct testing of isolated this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is not extensively documented in current scientific literature. However, the activity of essential oils containing this compound has been evaluated. For instance, the essential oil extracted from the stems of Alpinia uraiensis, which contains this compound as a minor constituent (0.4%), demonstrated notable free-radical scavenging activity. nih.govcitedrive.comresearchgate.net In one study, the flower essential oil of this plant showed the highest DPPH radical scavenging capacity, reaching 99.5% at a concentration of 100 mg/mL. nih.govresearchgate.net While this activity is due to the synergistic effects of all compounds present, it indicates that this compound is part of a chemical profile with significant antioxidant potential. nih.govcitedrive.com

Table 1: Chemical Composition and Antioxidant Activity of Alpinia uraiensis Stem Essential Oil (Note: Data represents the whole essential oil, not the isolated compound)

| Constituent | Percentage (%) | DPPH Scavenging Activity of Whole Oil |

|---|---|---|

| This compound | 0.4 ± 0.1 | High |

| Other Sesquiterpenes | 0.7 ± 0.2 | |

| Oxygenated Monoterpenes | 10.3 ± 0.8 | |

| Monoterpene Hydrocarbons | 83.1 ± 2.5 |

Mechanisms of Antioxidant Action (e.g., Electron Transfer)

The primary mechanisms by which antioxidant compounds scavenge free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govresearchgate.net In the context of sesquiterpenes like this compound, these mechanisms are plausible.

Single Electron Transfer (SET): In this mechanism, the antioxidant molecule donates an electron to the free radical, converting it into a more stable anion. The antioxidant itself becomes a radical cation. This process is fundamental to the function of many natural antioxidants. nih.govresearchgate.net

Hydrogen Atom Transfer (HAT): Here, the antioxidant donates a hydrogen atom to the free radical, effectively neutralizing it and stopping the oxidative chain reaction. The antioxidant molecule becomes a radical, but it is typically a much more stable and less reactive one. nih.govresearchgate.net

While the specific mechanism for this compound has not been elucidated, sesquiterpenes are known to exhibit antioxidant effects through these pathways. researchgate.netnih.gov

Antiparasitic Efficacy

The investigation into the antiparasitic properties of individual sesquiterpenes is an active area of research, with many compounds showing promise against various parasites. nih.govnih.govmdpi.com

Anti-Trypanosomal Activity

There is currently a lack of specific research data on the in vitro or in vivo activity of isolated this compound against pathogenic trypanosomes, such as Trypanosoma brucei or Trypanosoma cruzi. nih.govmdpi.comnih.govresearchgate.net While numerous essential oils and other isolated sesquiterpenes have demonstrated anti-trypanosomal potential, the specific contribution and efficacy of this compound remain to be determined through targeted studies. mdpi.commdpi.comresearchgate.netnih.govsemanticscholar.org

Anti-Plasmodial Activity

Similarly, scientific literature does not currently contain specific studies evaluating the efficacy of this compound against Plasmodium species, the parasites responsible for malaria. nih.govnih.govresearchgate.net Research has identified other sesquiterpenes and essential oils with significant anti-plasmodial activity, highlighting the potential of this class of compounds as a source for new antimalarial agents. nih.govtandfonline.comresearchgate.netresearchgate.netplos.org However, dedicated investigation into this compound is required to ascertain its potential in this area.

Insecticidal and Repellent Activities

The investigation into the insecticidal and repellent properties of this compound is often contextualized within the broader study of plant essential oils. These oils are complex mixtures of volatile compounds, and their bioactivity is typically the result of synergistic or additive effects of their components.

Essential oils containing this compound have demonstrated notable efficacy against a range of insect pests, particularly those that affect stored products. The repellent properties of these oils are significant, suggesting a potential role in protecting grains and other stored goods from infestation.

For instance, essential oils extracted from Lippia origanoides, Lippia alba, and Pogostemon cablin have been tested for their repellent action against the adult black fungus beetle, Ulomoides dermestoides. These studies, utilizing the area preference method, showed that all the tested essential oils exhibited strong repellency.

Table 1: Repellent Activity of Essential Oils Containing this compound against Ulomoides dermestoides

| Essential Oil Source | Concentration (µL/mL) | Repellency (%) |

|---|---|---|

| Lippia origanoides (phellandrene-rich) | 16 | 100 |

| Lippia alba (carvone-rich) | 16 | 100 |

| Lippia alba (citral-rich) | 16 | 100 |

| Pogostemon cablin | 16 | 100 |

It is important to note that while this compound is a component of these oils, the high repellency is attributed to the complete mixture of compounds. Further research on the isolated compound is necessary to determine its specific contribution to this effect. The repellent effects of essential oils have also been noted against other stored product pests such as the maize weevil (Sitophilus zeamais) and the red flour beetle (Tribolium castaneum).

The insecticidal and repellent activities of sesquiterpenes and essential oils are exerted through various modes of action. While specific studies on the isolated this compound are limited, the general mechanisms observed for essential oils are applicable.

Contact Toxicity : This mode of action involves the insect coming into direct physical contact with the active compound. Laboratory bioassays, such as the filter paper impregnation method, are commonly used to assess contact toxicity. In this method, a filter paper is treated with the substance, and insects are exposed to the treated surface. Mortality is recorded over time to determine efficacy.

Fumigation : Fumigant activity refers to the toxicity of the compound in its vapor phase. This is a particularly relevant mode of action for the control of pests in enclosed spaces like grain silos. Bioassays for fumigant toxicity typically involve placing insects in a sealed container with a treated substrate, ensuring that the effect is due to inhalation and not direct contact.

Deterrence and Repellency : This involves the compound preventing insects from approaching or settling on a treated area. The area preference test is a standard method to evaluate repellency, where insects are given a choice between a treated and an untreated area.

Feeding Inhibition (Antifeedant Activity) : Some compounds act by deterring insects from feeding. Sesquiterpenes, in general, have been shown to act as antifeedants. nih.gov The mechanism for some sesquiterpenes involves interaction with GABA receptors in the insect's nervous system. nih.govresearchgate.net

Enzyme Inhibitory Activities (Beyond Inflammatory)

Beyond its effects on insects, this compound and the essential oils containing it have been investigated for their ability to inhibit certain enzymes that are of interest for therapeutic applications.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system of both insects and vertebrates, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to paralysis and death in insects, making it a key target for insecticides. frontiersin.org In humans, AChE inhibitors are used to manage the symptoms of Alzheimer's disease. mdpi.com

While numerous studies have demonstrated the AChE inhibitory potential of various essential oils and their terpenoid constituents, specific data on the activity of isolated this compound is not extensively documented in the available literature. Research on eudesmane-type sesquiterpenes has shown that some possess AChE inhibitory effects. frontiersin.orgnih.gov For example, studies on sesquiterpenoids from Laggera pterodonta demonstrated dose-dependent inhibition of AChE. frontiersin.orgnih.gov However, direct evidence for this compound's activity is still needed to ascertain its potential as an AChE inhibitor.

α-Glucosidase is an enzyme located in the small intestine that is involved in the breakdown of carbohydrates into glucose. Inhibiting this enzyme can delay glucose absorption and help manage postprandial hyperglycemia, a key concern in type 2 diabetes. nih.gov

Research on the essential oils from Neolitsea coccinea has provided evidence for α-glucosidase inhibitory activity. Both the stem and leaf oils of this plant, which are reported to contain 7-epi-α-selinene, displayed significant inhibition of this enzyme.

Table 2: α-Glucosidase Inhibitory Activity of Neolitsea coccinea Essential Oils

| Essential Oil Source | IC50 (µg/mL) |

|---|---|

| Stem Oil | 32.2 ± 0.8 |

| Leaf Oil | 70.9 ± 1.1 |

These findings suggest that constituents within the oil, potentially including this compound, contribute to this inhibitory effect. The activity of the stem oil was particularly noteworthy. As with other activities, the effect is attributed to the entire essential oil, and the specific contribution of this compound remains to be elucidated through studies on the pure compound.

Methodological Considerations in Biological Activity Assessment

The evaluation of the biological activities of natural compounds like this compound requires standardized and rigorous methodologies to ensure the reliability and reproducibility of the findings.

For assessing insecticidal and repellent activities , a variety of bioassays are employed. zenodo.orgrdagriculture.in

Repellency is often measured using the area preference method on filter paper, where the distribution of insects between a treated and a control surface is quantified.

Contact toxicity is commonly evaluated by exposing insects to a treated surface, such as impregnated filter paper in a Petri dish or a coated glass vial. nih.gov Mortality is then assessed at specific time intervals.

Fumigant toxicity is determined in airtight containers where insects are exposed to the vapor of the test substance, and mortality is recorded over time. cabidigitallibrary.org

Feeding deterrence can be assessed through choice or no-choice tests where the amount of food consumed from treated and untreated sources is measured.

For enzyme inhibitory activities , in vitro assays are the standard approach.

Anti-acetylcholinesterase activity is frequently determined using the spectrophotometric method developed by Ellman, where the hydrolysis of acetylthiocholine by AChE is measured by detecting the resulting product. nih.gov

α-Glucosidase inhibitory activity is also typically measured using a spectrophotometric assay. nih.gov In this assay, the enzyme's ability to hydrolyze a chromogenic substrate is quantified in the presence and absence of the inhibitory compound.

In all these assays, it is crucial to use appropriate controls, including a positive control (a known active substance) and a negative control (solvent alone), to validate the results. When testing complex mixtures like essential oils, the potential for interference from colored or fluorescent components must be addressed through the use of proper blanks.

Importance of Enantiomeric Controls and Stereospecificity

The biological significance of a chiral molecule like this compound cannot be fully appreciated without a thorough understanding of stereochemistry. Enantiomers, which are non-superimposable mirror images of each other, can exhibit dramatically different pharmacological, toxicological, and metabolic properties americanpharmaceuticalreview.comnih.govwisdomlib.org. This is because biological systems, including enzymes and receptors, are themselves chiral and can interact differently with each enantiomer researchgate.net.

The spatial arrangement of atoms in this compound is a critical determinant of its interaction with biological targets. Even subtle differences in stereochemistry can lead to significant variations in biological activity nih.gov. For instance, studies on other chiral terpenes, such as α-pinene, have demonstrated that one enantiomer can be significantly more active against certain bacteria and fungi than its mirror image researchgate.net. Therefore, when investigating the biological effects of this compound, it is imperative to use enantiomerically pure samples. The presence of its corresponding (+) enantiomer could lead to misleading or inaccurate results, as the observed effect could be a composite of the activities of both isomers, or one isomer could even antagonize the effect of the other nih.gov.

The stereospecificity of the lactone ring formation in the biosynthesis of sesquiterpene lactones, a related class of compounds, occurs early in the biochemical pathway and influences the structure of all downstream products nih.gov. This highlights the fundamental role of stereochemistry in defining the biological properties of these natural products. Consequently, any claims regarding the bioactivity of this compound must be supported by data generated using a compound of high enantiomeric purity, and ideally, compared against its other stereoisomers to establish a clear structure-activity relationship researchgate.netlibretexts.org.

In Vitro Experimental Controls (e.g., Solvent-Only Controls, Cell Viability Assays)

Rigorous experimental design is paramount to obtaining reliable and interpretable data on the biological activities of this compound in in vitro settings. The hydrophobic nature of sesquiterpenes often necessitates the use of organic solvents, such as dimethyl sulfoxide (DMSO) or ethanol, to prepare solutions for cell-based assays ku.dkresearchgate.netbitesizebio.com.

A critical component of such experiments is the inclusion of a solvent-only control . This control group consists of cells treated with the same concentration of the solvent used to dissolve the test compound, but without the compound itself bitesizebio.comwisdomlib.org. This is essential to ensure that any observed cellular effects are attributable to this compound and not the solvent, as even low concentrations of solvents can sometimes influence cellular processes ku.dknih.gov. The data from the solvent control provides a baseline against which the activity of the test compound is measured wisdomlib.org.

Furthermore, it is crucial to assess the general cytotoxicity of this compound on the cell lines being used. This is typically achieved through cell viability assays . A variety of such assays are available, including those that measure metabolic activity (e.g., MTT, MTS, resazurin reduction assays), ATP levels, or membrane integrity taylorandfrancis.comcreative-bioarray.compromega.comabcam.com. By determining the concentration range at which this compound does not cause significant cell death, researchers can distinguish between a specific biological effect and a non-specific toxic one. For example, an apparent anti-inflammatory effect at a certain concentration might be a false positive if that same concentration is also highly cytotoxic. These assays are fundamental for establishing a therapeutic window and ensuring that the observed molecular mechanisms are not simply a consequence of cellular stress or death taylorandfrancis.comabcam.com.

Below is an interactive table summarizing key experimental controls for in vitro studies of compounds like this compound.

| Control Type | Purpose | Common Methods/Reagents |

| Solvent-Only Control | To ensure that the solvent used to dissolve the test compound does not have a biological effect on its own. | DMSO, Ethanol |

| Untreated Control | To provide a baseline of normal cell behavior without any treatment. | Cell culture medium |

| Positive Control | To confirm that the assay is working correctly and is capable of detecting the expected effect. | A known active compound |

| Negative Control | To confirm that an inactive substance does not produce a positive result. | An inert substance |

| Cell Viability Assay | To determine the concentration at which the test compound is not cytotoxic. | MTT, MTS, Trypan Blue, ATP assays |

Ecological and Chemoecological Significance

Role in Plant Defense Mechanisms Against Herbivory and Pathogens

(-)-7-Epi-alpha-selinene is involved in the complex defensive strategies that plants employ to protect themselves from being eaten by herbivores and attacked by pathogens. While research often examines the effects of a plant's total essential oil, specific compounds like this compound are recognized as key contributors to these defensive properties.

Metabolites of the parent compound, alpha-selinene, have been shown to enhance a plant's resistance to fungal pathogens and the larvae of rootworms. In maize, for example, selinene-derived compounds are part of an inducible defense system that helps the plant combat such threats. oup.com The essential oils of several plant species containing 7-epi-α-selinene have demonstrated notable antibacterial activity. For instance, oil from the leaves and stems of Ocotea caniculata, which contains 7-epi-α-selinene as a major component, has shown efficacy against bacteria like E. coli. nih.gov

Furthermore, this compound is implicated as a precursor in the biosynthesis of other defensive compounds. It is involved in the formation of Celangulin V, a sesquiterpene polyol ester known for its insecticidal properties. The compound is also a prominent volatile released from the flowers of grapevine (Vitis vinifera), where it is believed to help protect the plant's reproductive tissues from both pathogens and herbivores. pnas.org

The concentration of this compound in a plant can change in response to infection. In 'Ray Ruby' grapefruit trees affected by Huanglongbing (HLB), a severe citrus disease, the amount of 7-epi-α-selinene in the peel oil was found to be significantly lower than in healthy trees, indicating that the plant's metabolic processes, including the production of this defensive compound, are disrupted by the pathogen. nih.gov

Table 1: Documented Roles of this compound in Plant Defense

| Plant/System | Defensive Role | Target Organism/Threat | Source |

|---|---|---|---|

| Maize (Zea mays) | Metabolites of the parent compound (selinene) contribute to resistance. | Fungal pathogens and rootworm larvae | oup.com |

| General | Implicated in the biosynthesis of an insecticidal compound. | Insects | |

| Grapevine (Vitis vinifera) | Protects reproductive tissues (flowers). | Pathogens and herbivores | pnas.org |

| Ocotea caniculata | Component of essential oil with antibacterial properties. | Bacteria (e.g., E. coli) | nih.gov |

| Grapefruit (Citrus paradisi) | Concentration is significantly reduced during infection, indicating a role in the plant's response to disease. | Huanglongbing (HLB) pathogen | nih.gov |

Influence on Plant-Insect Interactions

Plant-insect interactions are complex chemical dialogues, and this compound is an important part of this vocabulary. It can act both directly against herbivores and indirectly by recruiting the herbivores' natural enemies. Essential oils containing this compound are often part of a plant's general defense strategy against herbivorous insects. mdpi.com Its role as a potential precursor to insecticidal molecules like Celangulin V further underscores its importance in direct defense.

A clear example of its role in indirect defense is seen in the interaction between Tahitian lime trees (Citrus latifolia), the California red scale insect (Aonidiella aurantii), and the insect's parasitoid wasp, Aphytis melinus. sci-hub.box When lime fruits are infested by the scale insect, the profile of emitted VOCs changes. The amount of this compound released by infested fruit is significantly higher than that from uninfested fruit. sci-hub.box This elevated emission serves as an olfactory cue, or a chemical "call for help," that attracts the Aphytis melinus parasitoid, which then preys on the scale insects, thereby protecting the plant. sci-hub.box This tri-trophic interaction highlights the sophisticated role of specific VOCs in mediating ecological relationships.

Table 2: Emission of this compound from Lime Fruit and Its Role in Attracting Parasitoids

| Condition of Lime Fruit | Mean Peak Area of this compound (± SE) | Ecological Effect | Source |

|---|---|---|---|

| Uninfested (Control) | 7.77 ± 0.45 | Baseline emission | sci-hub.box |

| Infested with Aonidiella aurantii | 19.81 ± 0.68 | Attracts the parasitoid Aphytis melinus | sci-hub.box |

Peak area is a relative measure of compound abundance from GC-MS analysis.

Contribution to Plant Volatile Organic Compound (VOC) Profiles

This compound is a constituent of the VOC profile in a diverse array of plant species, contributing to their characteristic aroma and chemical identity. The presence and concentration of this compound can vary significantly between species and even different parts of the same plant.

It has been identified in the essential oils and volatile emissions of numerous plants, including:

Grapevine (Vitis vinifera) : It is one of the most prominent sesquiterpenes released from the flowers, produced by the enzyme (+)-valencene synthase. pnas.orgresearchgate.net

Grapefruit (Citrus paradisi) : Found in the peel oil, with its concentration affected by plant health. nih.gov

Patchouli (Pogostemon cablin) : A known component of patchouli essential oil. mdpi.commdpi.com

West Indian Sandalwood (Amyris balsamifera) : Detected in the plant's chemical profile. pherobase.com

Litsea species : A major compound in the essential oils of Litsea elliptica and Litsea martabanica. mdpi.com

Ocotea caniculata : A dominant compound in the essential oil from both leaves and stems. nih.gov

Wild Medicinal Ginger (Zingiber barbatum) : Part of the complex VOC profile of the rhizome. researchgate.net

Cardamom (Ellettaria cardamomum) : Identified in the rhizomes and leaves.

Piper gaudichaudianum : A component of the leaf essential oil. mdpi.com

Basil (Ocimum species) : Produced by a sesquiterpene synthase enzyme found in basil. nih.gov

Table 3: Presence of this compound in Various Plant VOC Profiles

| Plant Species | Common Name | Plant Part / Context | Source |

|---|---|---|---|

| Vitis vinifera | Grapevine | Flower volatiles | pnas.orgresearchgate.net |

| Citrus paradisi | Grapefruit | Peel oil | nih.gov |

| Pogostemon cablin | Patchouli | Essential oil | mdpi.commdpi.com |

| Litsea elliptica & L. martabanica | - | Essential oil | mdpi.com |

| Ocotea caniculata | - | Leaf and stem essential oil | nih.gov |

| Zingiber barbatum | Wild Ginger | Rhizome VOCs | researchgate.net |

| Ellettaria cardamomum | Cardamom | Rhizomes and leaves | |

| Piper gaudichaudianum | - | Leaf essential oil | mdpi.com |

Evolutionary Dynamics of Biosynthetic Pathways in Response to Ecological Pressures

The production of this compound is not static; it is the result of dynamic biosynthetic pathways that have evolved in response to various ecological pressures. The evolution of these pathways can be seen through the genetic and chemical diversity across different plant species and populations.

The biosynthesis of this compound from the precursor farnesyl diphosphate (B83284) (FPP) is catalyzed by a specific class of enzymes known as terpene synthases. In grapevine, the enzyme 7-epi-α-selinene synthase (EC 4.2.3.86) is responsible for producing both (-)-7-epi-α-selinene and (+)-valencene. wikipedia.org The genes that code for these enzymes are subject to evolutionary selection pressures.

Studies on Litsea species show a significant correlation between the evolutionary relationships of the plants (phylogeny) and their chemical profiles. mdpi.com Species like L. elliptica and L. martabanica are distinguished by their high content of this compound. mdpi.comresearchgate.net However, the chemical profile is not determined by genetics alone. Biotic pressures (like herbivores and pathogens) and abiotic factors (like climate and altitude) can cause the metabolic pathways to produce different amounts or types of compounds, leading to chemical diversity that may diverge from what is expected based on genetics alone. mdpi.comresearchgate.net

This responsiveness to the environment is a key evolutionary strategy. For instance:

Abiotic Stress : The secondary metabolite profiles of plants growing in high-mountain habitats, such as Libanothamus neriifolius which contains 7-epi-α-selinene, are considered a survival strategy against the harsh environmental pressures at high altitudes. ms-editions.cl

Seasonal and Circadian Rhythms : The chemical composition of the essential oil of Piper gaudichaudianum, including its 7-epi-α-selinene content, changes in response to seasons (rainy vs. dry) and time of day. mdpi.com This suggests that the biosynthetic pathways are finely tuned to predictable environmental changes to optimize the plant's defense or other ecological functions.

This evidence indicates that the biosynthetic pathway for this compound is an evolutionarily plastic trait, allowing plants to adapt their chemical phenotype to specific and changing ecological challenges.

Applied Research Perspectives

Development of Agrochemically Relevant Agents

The investigation into natural compounds for agricultural applications is a burgeoning field, driven by the need for sustainable and effective crop protection solutions. While many terpenes exhibit bioactivity, the specific roles of (-)-7-epi-alpha-selinene are still being elucidated.

Bio-pesticides and Insect Repellents

Research has identified this compound as a constituent in the essential oils of several plants that demonstrate insecticidal properties. For example, the essential oil of Piper nigrum (black pepper) contains this compound (at 6.70% of the oil) and has been studied for its fumigant toxicity against pests like the cowpea weevil (Callosobruchus maculatus). cabidigitallibrary.org Similarly, this compound is found in Mānuka oil, which has reported insecticidal activity against fruit fly pests. nih.gov The essential oils of Alpinia species, which also contain 7-epi-alpha-selinene, have shown varying degrees of insecticidal and repellent activities. aimspress.comaimspress.com

Precursors for Specialized Organic Synthesis

The structural framework of sesquiterpenes like this compound makes them attractive starting materials or targets in organic synthesis. The specific stereochemistry and bicyclic core can be leveraged to build more complex molecules. While the broader class of selinene isomers has been a subject of synthetic chemistry, specific research detailing the use of this compound as a precursor for other specialized chemicals is an area of ongoing exploration. Its chemical structure, featuring a decahydronaphthalene (B1670005) core, allows for a range of reactions, including oxidations and reductions, to create novel derivatives.

Potential in Biotechnology for Sustainable Production of Terpenoids

The reliance on plant extraction for terpenoids can be costly and unsustainable. google.com Metabolic engineering and synthetic biology offer a promising alternative for producing these valuable compounds. A patent describes a method for producing both patchoulol and 7-epi-α-selinene by contacting farnesyl pyrophosphate (FPP) with specific polypeptides (sesquiterpene synthases) either in vitro or in vivo within engineered host organisms. google.com This biotechnological approach aims to create a more reliable, resource-efficient, and plant-independent production system. google.com

Research into the biosynthesis of related sesquiterpenes provides a blueprint for how this compound could be produced. For instance, the functional expression of a valencene (B1682129) synthase from grapevine (Vitis vinifera) in Escherichia coli resulted in the production of both (+)-valencene and this compound from the precursor FPP. researchgate.net This demonstrates the feasibility of using microbial hosts to synthesize this specific compound. The broader field of metabolic engineering has successfully improved terpenoid production in various microorganisms like Corynebacterium glutamicum and yeast, indicating a strong potential for developing a green cell factory for the sustainable production of this compound. researchgate.netresearcher.life

Biotechnological Production Context

| Production Aspect | Description | Key Precursor | Example Enzyme | Potential Hosts | Reference |

|---|---|---|---|---|---|

| Method | In vivo or in vitro synthesis using engineered enzymes. | Farnesyl Pyrophosphate (FPP) | Sesquiterpene Synthase (e.g., from Valeriana jatamansi or Vitis vinifera) | Bacteria (e.g., E. coli), Yeast | google.comresearchgate.net |

| Goal | Create a sustainable, plant-independent, and cost-effective production pathway. | Farnesyl Pyrophosphate (FPP) | Valencene Synthase | Microorganisms | google.com |

Role in Flavor and Fragrance Research

The sensory properties of this compound are primarily understood through its role as a volatile component in complex natural aromas, particularly in grapevine flowers. researchgate.netcore.ac.uk

Research using gas chromatography-mass spectrometry has identified this compound as one of the numerous sesquiterpenoid volatiles emitted by the flowers of Vitis vinifera. researchgate.netcore.ac.uk Its presence and relative abundance contribute to the distinct "odour profiles" of different grape cultivars. core.ac.uk For example, it is a characteristic component in the floral aroma of 'Cabernet Sauvignon', 'Frappato', and 'Sauvignon Blanc'. core.ac.uk While it is a component of these complex aromas, some databases note that it is not currently recommended for direct use in flavor or fragrance applications and lacks a specific documented odor description on its own. thegoodscentscompany.com A patent, however, does mention that 7-epi-α-selinene is a naturally occurring molecule that can be useful in the field of perfumery and flavoring. google.com

Occurrence of this compound in Vitis vinifera Flower Aroma Profiles

| Grape Variety Group | Relative Presence of this compound | Other Characterizing Sesquiterpenes | Reference |

|---|---|---|---|

| 'Grillo' - 'Zibibbo' | Modest values | (E)-β-farnesene, (-)-β-caryophyllene, valencene | core.ac.uk |

| 'Cabernet Sauvignon' - 'Frappato' - 'Sauvignon Blanc' | Characterizing component, with 'Sauvignon Blanc' having more than 'Cabernet Sauvignon'. | (EE)-α-farnesene, (-)-β-caryophyllene, (+)-valencene | core.ac.uk |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。